1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid
Description
1-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid is a bis-pyrazole derivative featuring a cyclopentyl substituent at the N1 position of one pyrazole ring and a carboxylic acid group at the C4 position of the second pyrazole.
Properties
Molecular Formula |
C13H16N4O2 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-[(1-cyclopentylpyrazol-3-yl)methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H16N4O2/c18-13(19)10-7-14-16(8-10)9-11-5-6-17(15-11)12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,18,19) |
InChI Key |
SWBNLFXVOOKDDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CN3C=C(C=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) and favorable reusability . Industrial production methods would likely involve similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure consistency and purity.
Chemical Reactions Analysis
1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
- Cycloalkyl vs.
- Carboxylic Acid vs.
- Amino vs. Methyl Substituents: Amino groups (e.g., ) introduce additional hydrogen-bond donors, while methyl groups (e.g., ) increase steric bulk without polar interactions.
Biological Activity
1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : CHNO
- Molecular Weight : 246.26 g/mol
- Structure : The compound features a pyrazole ring system, which is known for its diverse pharmacological properties.
Anticancer Properties
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including:
- Breast Cancer : Notably effective against MDA-MB-231 cells.
- Liver Cancer : Exhibits activity against HepG2 cells.
- Other Cancers : Demonstrated antiproliferative effects on lung, colorectal, renal, and prostate cancer cells.
The mechanism of action often involves the inhibition of key signaling pathways and enzymes associated with tumor growth. For instance, compounds derived from pyrazole have been reported to inhibit targets such as topoisomerase II and EGFR, which are critical in cancer proliferation .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-17. In vitro studies have shown that certain analogs can significantly reduce the production of these cytokines in activated immune cells .
Synthesis and Evaluation
A study synthesized various pyrazole derivatives and evaluated their biological activities. Among these, compounds with specific substitutions on the pyrazole ring exhibited enhanced anticancer effects. For example, modifications at the 3-position of the pyrazole ring improved potency against breast cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. Substituents on the pyrazole ring can significantly alter its pharmacological profile. A detailed SAR analysis indicated that:
- Alkyl substitutions enhance lipophilicity and cellular uptake.
- Electron-withdrawing groups at specific positions increase potency against certain cancer types .
Data Summary Table
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves cyclocondensation of precursors, such as ethyl acetoacetate, with substituted hydrazines or cyclopentyl derivatives. For example, analogous pyrazole-4-carboxylic acids have been synthesized via cyclocondensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine, followed by hydrolysis under basic conditions . Optimization may involve:
- Temperature control : Reactions are typically conducted at reflux (e.g., 80–100°C) to enhance yield.
- Catalyst selection : Bases like K₂CO₃ facilitate nucleophilic substitutions in intermediate steps .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity .
Q. How should researchers structurally characterize this compound to confirm its identity and purity?
Methodological Answer: A combination of techniques is recommended:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Referencing GHS guidelines and SDS data for analogous pyrazole derivatives:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as decomposition may release nitrogen oxides .
- Storage : Store in sealed containers at –20°C to prevent degradation .
- Spill management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity or biological activity of this compound?
Methodological Answer: Density Functional Theory (DFT) studies on analogous pyrazole derivatives have been used to:
- Predict electronic properties : Calculate HOMO/LUMO energies to assess redox behavior and nucleophilic/electrophilic sites .
- Docking studies : Model interactions with biological targets (e.g., enzymes) by simulating ligand-protein binding affinities .
- Solvent effects : Use polarizable continuum models (PCM) to evaluate solubility and stability in aqueous environments .
Q. How can researchers resolve discrepancies in spectroscopic data across studies (e.g., NMR shifts or melting points)?
Methodological Answer:
- Standardized conditions : Ensure consistent solvent (e.g., DMSO-d₆ vs. CDCl₃) and temperature during NMR acquisition, as these affect chemical shifts .
- Cross-validation : Compare data with structurally similar compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) to identify substituent-induced variations .
- Controlled crystallization : Reproduce melting point measurements using slow cooling rates to avoid polymorphic inconsistencies .
Q. What strategies improve the solubility of this compound for in vitro bioassays?
Methodological Answer:
- Co-solvent systems : Use DMSO:water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility .
- Derivatization : Convert the carboxylic acid to a sodium salt or ester prodrug to increase hydrophilicity .
- Micellar encapsulation : Employ surfactants like Tween-80 to solubilize the compound in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
